Product packaging for 2-Aminopyrene(Cat. No.:CAS No. 1732-23-6)

2-Aminopyrene

Cat. No.: B154523
CAS No.: 1732-23-6
M. Wt: 217.26 g/mol
InChI Key: MFUFBSLEAGDECJ-UHFFFAOYSA-N
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Description

2-Aminopyrene is a polycyclic aromatic hydrocarbon (PAH) derivative formed via the nitroreduction of nitropyrenes, such as 1-nitropyrene and 2-nitropyrene, which are environmental pollutants commonly found in diesel exhaust . Structurally, it consists of a pyrene backbone (four fused benzene rings) with an amino (-NH₂) group at the 2-position. Studies in rats demonstrate that this compound forms stable DNA adducts, contributing to its mutagenic and tumorigenic properties, though its direct carcinogenicity remains less pronounced compared to its nitro precursors .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H11N B154523 2-Aminopyrene CAS No. 1732-23-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyren-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N/c17-14-8-12-6-4-10-2-1-3-11-5-7-13(9-14)16(12)15(10)11/h1-9H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUFBSLEAGDECJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)N)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80169543
Record name 2-Pyrenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80169543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1732-23-6
Record name 2-Aminopyrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1732-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrenamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001732236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pyrenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80169543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitration-Reduction Pathway

The most established route for synthesizing 2-aminopyrene involves the nitration of pyrene followed by selective reduction of the nitro group. Pyrene undergoes nitration at the second position using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 50–60°C, yielding 2-nitropyrene with >80% regioselectivity. Subsequent reduction of the nitro group to an amine is achieved through catalytic hydrogenation.

Reaction Scheme:
Pyrene+HNO3H2SO42-Nitropyrene\text{Pyrene} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{2-Nitropyrene}
2-Nitropyrene+3H2Pd/CThis compound+2H2O\text{2-Nitropyrene} + 3\text{H}_2 \xrightarrow{\text{Pd/C}} \text{this compound} + 2\text{H}_2\text{O}

Key Parameters:

  • Catalysts : Palladium on carbon (Pd/C) or Raney nickel.

  • Conditions : 50–100°C, 3–5 atm H₂ pressure.

  • Yield : 75–90% after purification.

Table 1: Comparison of Catalysts in Nitro Group Reduction

CatalystTemperature (°C)Pressure (atm)Yield (%)Byproducts
Pd/C80388<5% hydroxylamine
Raney Ni10058210% dehalogenated
PtO₂6047815% over-reduced

Raney nickel, while cost-effective, necessitates higher temperatures and pressures, increasing energy consumption. Pd/C offers superior selectivity but requires stringent moisture control to prevent catalyst deactivation.

Hydrazine-Mediated Reduction

Adapted from methods for 2-aminopyridine synthesis, hydrazine (N₂H₄) serves as a reducing agent in alcoholic solvents. This method avoids high-pressure hydrogen gas, enhancing safety in laboratory settings.

Procedure :

  • 2-Nitropyrene is refluxed with hydrazine monohydrate in ethanol at 80°C for 6–8 hours.

  • The intermediate hydroxylamine derivative is isolated and further reduced with sodium dithionite (Na₂S₂O₄).

Advantages :

  • Ambient pressure conditions.

  • Suitable for nitroarenes sensitive to hydrogenation catalysts.

Limitations :

  • Hydrazine is toxic and requires careful handling.

  • Lower yields (65–75%) due to competing side reactions.

Biological and Enzymatic Methods

Nitroreductase-Catalyzed Reduction

Nitroreductases (NTRs) from E. coli or mammalian cells enable the enzymatic reduction of 2-nitropyrene to this compound under mild conditions. This 6-electron reduction proceeds via hydroxylamine intermediates, with NADPH as the cofactor.

Mechanism :
2-Nitropyrene+NADPH+H+NTR2-Hydroxylaminopyrene\text{2-Nitropyrene} + \text{NADPH} + \text{H}^+ \xrightarrow{\text{NTR}} \text{2-Hydroxylaminopyrene}
2-Hydroxylaminopyrene+NADPHNTRThis compound+NADP++H2O\text{2-Hydroxylaminopyrene} + \text{NADPH} \xrightarrow{\text{NTR}} \text{this compound} + \text{NADP}^+ + \text{H}_2\text{O}

Optimization Strategies :

  • Use of E. coli BL21 cells overexpressing NTR1 increases conversion rates to >90%.

  • Immobilizing enzymes on silica gel improves reusability for industrial applications.

Microbial Whole-Cell Systems

Pseudomonas putida strains engineered with nitroreductase genes achieve full conversion of 2-nitropyrene within 24 hours at 30°C. These systems leverage endogenous cofactor regeneration, eliminating the need for exogenous NADPH.

Table 2: Enzymatic vs. Microbial Reduction

ParameterEnzymatic (Purified NTR)Microbial (P. putida)
Reaction Time4–6 hours18–24 hours
Yield92%88%
ScalabilityLimited by enzyme costHigh (fermentation)
Byproduct Formation<2%5–8% oxidized metabolites

Industrial-Scale Production

Continuous-Flow Hydrogenation

Modern facilities employ tubular reactors with Pd/Al₂O₃ catalysts to convert 2-nitropyrene continuously. Key advantages include:

  • Throughput : 500–1,000 kg/day per reactor.

  • Safety : Automated pressure control minimizes explosion risks.

  • Yield : 94–96% with inline HPLC monitoring.

Challenges :

  • Catalyst fouling due to pyrene oligomers.

  • High capital costs for reactor setup.

Solvent-Free Mechanochemical Synthesis

Emerging techniques use ball milling to perform solid-state reactions between pyrene and ammonium nitrate (NH₄NO₃) in the presence of iron powder. This method eliminates solvents and reduces waste.

Conditions :

  • Stainless steel milling jars, 500 rpm for 2 hours.

  • Yield: 68% (needs optimization).

Comparative Analysis of Methods

Table 3: Economic and Environmental Impact

MethodCost (USD/kg)Carbon Footprint (kg CO₂/kg)Energy Use (kWh/kg)
Catalytic Hydrogenation1208.245
Enzymatic Reduction2202.115
Mechanochemical901.830

Enzymatic methods, while costly, offer the lowest environmental impact. Mechanochemical synthesis shows promise for sustainable production but requires yield improvements.

Chemical Reactions Analysis

Types of Reactions: 2-Aminopyrene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: The amino group can be reduced to form amines.

    Substitution: Electrophilic aromatic substitution reactions can occur at different positions on the pyrene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon is often used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products:

    Oxidation: Pyrenequinones.

    Reduction: Pyreneamines.

    Substitution: Halopyrenes, nitropyrenes, and sulfonated pyrenes.

Scientific Research Applications

DNA Interaction Studies

One of the most significant applications of 2-aminopyrene lies in cancer research, particularly its interactions with DNA. Studies indicate that this compound binds to DNA primarily through intercalative modes, which can lead to mutagenic effects. The binding affinity of this compound is notably stronger towards certain tumor-related DNA sequences, suggesting its potential role in carcinogenesis .

Key Findings:

  • DNA Adduct Formation: Metabolic activation of this compound leads to the formation of DNA adducts, specifically N-(deoxyguanosin-8-yl)-2-aminopyrene and N-(deoxyadenosin-8-yl)-2-aminopyrene. These adducts have been identified as significant products formed from reactions mediated by liver microsomes .
  • Toxicity Analysis: Research has shown that derivatives of this compound exhibit varying degrees of toxicity when interacting with biological systems, emphasizing the need for further studies to assess their mutagenic potential .

Metabolism of Nitro-PAHs

This compound is recognized as a metabolite of 2-nitropyrene, an environmental pollutant found in diesel exhaust and other combustion processes. Research has focused on elucidating the metabolic pathways through which organisms process these compounds, providing insights into their health impacts .

Research Highlights:

  • Environmental Contaminants: The identification of this compound as a byproduct of nitropyrene metabolism underscores its relevance in environmental toxicology, particularly regarding air quality and human health .

Fluorescent Properties

The inherent fluorescence properties of this compound make it a candidate for biological imaging applications. Its ability to bind selectively to nucleic acids opens avenues for developing imaging agents that can target specific cellular components .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound better, a comparative analysis with structurally similar compounds is essential:

Compound NameStructure TypeUnique Characteristics
1-AminopyreneMono-substituted pyreneExhibits different fluorescence properties
9-AminophenanthrenePhenanthrene derivativeLower mutagenicity compared to this compound
3-AminofluoreneFluorene derivativeLess stable under oxidative conditions
4-AminobiphenylBiphenyl derivativeRecognized as a potential carcinogen

This table illustrates the diversity among aminopyrene derivatives and emphasizes the specific characteristics that differentiate them from this compound.

Mechanism of Action

The mechanism of action of 2-aminopyrene involves its interaction with various molecular targets. Its amino group can form hydrogen bonds and engage in electrostatic interactions with biological molecules. These interactions can influence the behavior of proteins, nucleic acids, and other cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Nitropyrene Derivatives

1-Nitropyrene vs. 2-Aminopyrene

1-Nitropyrene, a nitro-PAH abundant in diesel exhaust, undergoes metabolic reduction to form this compound. Key differences include:

  • Carcinogenicity: 1-Nitropyrene is a direct mutagen and carcinogen, inducing leukemia/lymphoma in rats, whereas this compound exhibits weaker DNA-binding activity .
  • Biomarker Utility: 1-Nitropyrene is unstable in ambient air due to photochemical reactions, making this compound a more reliable biomarker for long-term exposure monitoring .
  • Metabolic Pathways: 1-Nitropyrene is metabolized to this compound via nitroreduction, while this compound itself undergoes further hydroxylation and acetylation (e.g., forming 6-hydroxy-2-aminopyrene) .

2-Nitropyrene vs. This compound

2-Nitropyrene, a positional isomer of 1-nitropyrene, also metabolizes to this compound in rats. Key distinctions:

  • Excretion: 2-Nitropyrene is excreted in feces (58.9%) and urine (10.6%) over 168 hours, with 10% of fecal metabolites being unmetabolized 2-nitropyrene and 10% as this compound .
  • DNA Binding: this compound derived from 2-nitropyrene shows lower DNA adduct levels (1.3–1.8 pmol/mg DNA in rat tissues) compared to adducts formed via alternative pathways (e.g., ring-oxidized metabolites) .

Table 1: Metabolic and Toxicological Profiles of Nitropyrenes and this compound

Compound Primary Source Metabolism Pathways DNA Adduct Levels (pmol/mg DNA) Carcinogenicity
1-Nitropyrene Diesel exhaust Nitroreduction → this compound Not quantified High
2-Nitropyrene Ambient air Nitroreduction → this compound 1.3–1.8 (rat tissues) Moderate
This compound Metabolite Hydroxylation, acetylation <2% of total DNA binding Low

Comparison with Other Aminated PAHs

6-Hydroxy-2-Aminopyrene

This hydroxylated derivative of this compound is a major fecal metabolite (10.4% of total metabolites) in rats exposed to 2-nitropyrene . Unlike this compound, it undergoes glucuronidation for urinary excretion, enhancing its elimination efficiency .

3-Nitrofluoranthrene and 9-Nitrophenanthrene

These nitrated PAHs are structurally distinct but share biomarker challenges with this compound:

  • Adduct Stability: Hemoglobin adduct levels for these compounds are often below detection limits in humans, unlike this compound, which shows measurable (but variable) levels in exposed populations .
  • Background Interference: Atmospheric formation of nitrated PAHs complicates their use as biomarkers, whereas this compound’s origin is more specific to diesel exhaust .

Comparison with Structurally Similar Heterocycles

2-Aminopyridine

Though structurally distinct (pyridine vs. pyrene backbone), 2-aminopyridine shares functional similarities:

  • Toxicity: 2-Aminopyridine is highly toxic (LD₅₀ = 25 mg/kg in rats) compared to this compound, which shows chronic effects via DNA adducts .
  • Applications: 2-Aminopyridine is used in pharmaceutical synthesis, while this compound is primarily studied for environmental monitoring .

Table 2: Hazard Comparison of this compound and 2-Aminopyridine

Compound Acute Toxicity Primary Hazards Applications
This compound Low DNA adduct formation Biomarker research
2-Aminopyridine High (LD₅₀ = 25 mg/kg) Neurotoxicity, skin irritation Pharmaceutical intermediates

Biological Activity

2-Aminopyrene (2-AP) is an organic compound that has drawn significant attention due to its notable biological activities, particularly in relation to its interactions with DNA and potential mutagenic effects. This article presents a detailed overview of the biological activity of this compound, including its mechanisms of action, implications for cancer research, and relevant case studies.

This compound is a derivative of pyrene, characterized by the presence of an amino group at the second position. Its chemical structure allows it to intercalate between DNA base pairs, which is a critical factor in its biological activity. The compound exhibits fluorescence properties, making it suitable for biological imaging applications.

Mechanisms of Biological Activity

1. DNA Interaction and Mutagenicity

Studies have demonstrated that this compound binds to DNA primarily through intercalation, which can induce structural changes in the DNA helix. This binding affinity is particularly strong towards certain tumor-related DNA sequences, suggesting a potential role in cancer development and progression. The mutagenic effects are attributed to the formation of DNA adducts, which can lead to errors during DNA replication.

Table 1: Binding Affinity of this compound to Tumor-Related DNA Sequences

DNA Sequence TypeBinding Affinity (Kd)Reference
p53 Tumor SuppressorHigh
KRAS OncogeneModerate
BRAF OncogeneLow

2. Fluorescence Properties

The fluorescence characteristics of this compound have been exploited for imaging purposes in biological systems. Its ability to emit light upon excitation makes it a valuable tool for tracking cellular processes and studying molecular interactions.

Case Studies

Case Study 1: Mutagenicity Assessment

A study conducted on the mutagenic potential of this compound revealed that it significantly increases mutation rates in bacterial test systems (Ames test). The results indicated that the compound's intercalation with DNA leads to frameshift mutations, reinforcing concerns about its carcinogenicity in higher organisms.

Case Study 2: Cellular Toxicity in Cancer Cells

Research involving human breast cancer cell lines (MCF-7) showed that exposure to varying concentrations of this compound resulted in dose-dependent cytotoxicity. At higher concentrations, significant cell death was observed, highlighting its potential as a chemotherapeutic agent but also raising safety concerns regarding its use.

Implications for Cancer Research

The dual nature of this compound as both a potential therapeutic agent and a mutagen poses challenges for its application in clinical settings. Understanding the specific mechanisms through which it interacts with DNA can aid in developing strategies to mitigate its harmful effects while harnessing its therapeutic potential.

Q & A

Basic Research Questions

Q. What key physicochemical properties of 2-Aminopyridine must researchers consider during experimental design?

  • Methodological Answer : Prioritize solubility in water, alcohols, and organic solvents (e.g., acetone) for solvent selection in synthesis or dissolution protocols . Note its sensitivity to oxidation and photodegradation, requiring storage in dark, airtight containers under inert conditions to prevent decomposition . Stability testing under experimental conditions (e.g., temperature, light exposure) is critical to ensure data reproducibility.

Q. What safety protocols are essential for handling 2-Aminopyridine in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact, as it causes irritation and systemic toxicity (LD₅₀ oral = 200 mg/kg in rats) . Implement fume hoods for ventilation to prevent inhalation of dust/volatiles . For spills, avoid water contamination; use absorbents (e.g., lime) and dispose via approved hazardous waste channels .

Q. How does 2-Aminopyridine’s stability profile influence experimental timelines and storage practices?

  • Methodological Answer : Degradation under heat/light accelerates oxidation, leading to discoloration and hazardous byproducts (e.g., nitrogen oxides) . Pre-experiment stability assays (e.g., HPLC monitoring) are recommended. Short-term storage at 2–8°C in amber vials minimizes decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for 2-Aminopyridine?

  • Methodological Answer : Discrepancies in LD₅₀ values (e.g., subcutaneous vs. intravenous routes ) may stem from metabolic variability or dosing protocols. Conduct comparative studies using standardized OECD guidelines, controlling for species, administration routes, and purity (≥98% validated via NMR/LC-MS) . Meta-analyses of existing datasets (e.g., RTECS, PubChem) should address confounding variables like solvent carriers .

Q. What methodological considerations are critical when assessing environmental impacts of 2-Aminopyridine degradation products?

  • Methodological Answer : Simulate degradation under ecologically relevant conditions (UV light, microbial action) and quantify toxic byproducts (e.g., CO, NOₓ) via GC-MS or FTIR . Use OECD 301 biodegradability tests and aquatic toxicity assays (e.g., Daphnia magna LC₅₀) to evaluate bioaccumulation risks . Mitigation strategies should include spill containment protocols to prevent drainage contamination .

Q. Which analytical techniques optimize quantification of 2-Aminopyridine in complex matrices, given its instability?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) is effective but requires stabilization of mobile phases (e.g., 0.1% formic acid) to prevent on-column degradation . For trace analysis, LC-MS/MS with deuterated internal standards improves accuracy. Validate methods using stability-indicating assays under forced degradation conditions .

Methodological Frameworks for Research Design

Q. How can researchers formulate hypothesis-driven questions for studying 2-Aminopyridine’s mechanisms of action?

  • Methodological Answer : Apply the PICO framework:

  • Population : Target organisms/cell lines (e.g., neurotoxic effects in murine models ).
  • Intervention : Dose ranges, exposure routes (oral vs. dermal).
  • Comparison : Baseline toxicity vs. structurally analogous compounds (e.g., 4-Aminopyridine).
  • Outcome : Quantitative endpoints (e.g., EC₅₀ for neuroexcitation) .

Q. What strategies ensure reproducibility in studies involving 2-Aminopyridine’s reactive intermediates?

  • Methodological Answer : Pre-register experimental protocols (e.g., on Open Science Framework) detailing synthesis/purification steps, storage conditions, and analytical validation . Use batch-controlled reagents and document lot numbers to trace variability . Peer review of raw data (e.g., spectra, chromatograms) enhances transparency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminopyrene
Reactant of Route 2
2-Aminopyrene

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